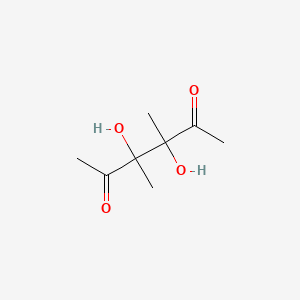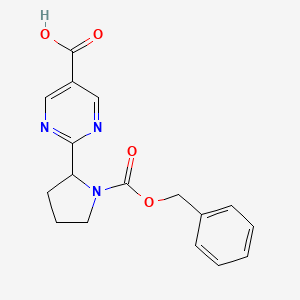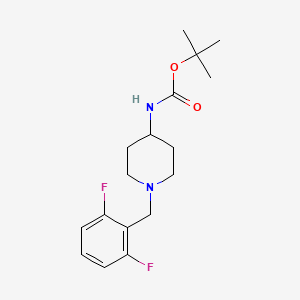
3,4-二羟基-3,4-二甲基己烷-2,5-二酮
描述
3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione can be represented by the InChI string: InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 . This compound is a β-hydroxy ketone .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione include a molecular formula of C8H14O4, a net charge of 0, an average mass of 174.196, and a monoisotopic mass of 174.08921 .科学研究应用
风味化合物表征
3,4-二羟基-3-己烯-2,5-二酮 (DHHD) 已被识别为具有焦糖气味的风味化合物,在经过热处理的半胱胺和果糖混合物中发现。其风味活性仅以其开链形式存在,在葵花油中的气味阈值为 10 µg/l。值得注意的是,DHHD 的气味活性开链互变异构体仅存在于油等非质子溶剂中,而它在水溶液中形成无味的环状互变异构体 (Engel, Hofmann, & Schieberle, 2001)。
功能化吡咯的合成
研究表明,3,4-二乙酰己烷-2,5-二酮与伯胺在沸水中发生复杂反应,生成 N-烷基-3-乙酰-2,5-二甲基吡咯。这种合成途径对于创建功能化吡咯至关重要,吡咯是有机化学中的一种重要化合物 (Yavari & Sabbaghan, 2007)。
热重分析
一项关于 3,4-二乙酰己烷-2,5-二酮的合成和热性能的研究揭示了其在热分析下的行为。使用 TG-DTG 和 DSC 分析等技术发现,在 81~165 ℃ 的温度范围内,它经历了 100% 的质量损失,在特定温度下观察到显着峰值,表明放热和吸热反应 (刘万云,2009)。
联吡啶的合成
5,5'-二取代 4,4'-联吡啶的合成涉及使用 1,6-二烷氧基-3,4-二酮,包括 3,4-二羟基-3,4-二甲基己烷-2,5-二酮等化合物。这种合成在杂环化学领域对于创建新型化合物具有重要意义 (Effenberger & Barthelmess, 1995)。
自由基烷基化研究
对 3,4-二氯-2,5-二氢呋喃-2,5-二酮的自由基烷基化研究提供了对该过程机理和选择性的见解,这与理解 3,4-二羟基-3,4-二甲基己烷-2,5-二酮等相关化合物的化学行为有关 (Trukhin et al., 2007)。
属性
IUPAC Name |
3,4-dihydroxy-3,4-dimethylhexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(9)7(3,11)8(4,12)6(2)10/h11-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOQFCANZKFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(C)(C(=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)
![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)
![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

methanone](/img/structure/B2735774.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)
![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)



![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)
![8-chloro-2-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2735791.png)
